molecular formula C20H19F3N4O2S B4570325 2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4570325
M. Wt: 436.5 g/mol
InChI Key: TVACLDSINFHTIJ-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H19F3N4O2S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.11808152 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

Compounds similar to the one inquired about have been utilized in radiosynthesis, providing valuable tools for studies on metabolism and mode of action. For instance, [phenyl-4-3H]Acetochlor, a chloroacetanilide herbicide, was synthesized through reductive dehalogenation, demonstrating a method to obtain high specific activity compounds for metabolic studies (Latli & Casida, 1995).

Synthesis and Anti-HIV Activity

Research on amino acid derivatives, including synthesis and evaluation of anti-HIV activity, highlights the potential of certain triazole-containing compounds in developing antiviral agents. A series of naphthalene derivatives showed promising inhibitory activity against HIV-1 and HIV-2 (Hamad et al., 2010).

Comparative Metabolism Studies

Studies comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes underline the significance of understanding species-specific metabolic pathways, which can inform safety and efficacy profiles of related compounds (Coleman et al., 2000).

Antifungal and Plant Growth Regulating Activities

Research on novel triazole compounds containing the thioamide group has shown that these substances possess antifungal and plant growth regulating activities, suggesting their potential agricultural applications (Liu et al., 2005).

Enzyme Inhibitory Activities

Investigations into enzyme inhibitory activities of triazole analogues have identified compounds with significant action against enzymes like carbonic anhydrase and cholinesterases, pointing to potential therapeutic applications (Virk et al., 2018).

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c1-29-11-10-27-18(14-6-3-2-4-7-14)25-26-19(27)30-13-17(28)24-16-9-5-8-15(12-16)20(21,22)23/h2-9,12H,10-11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVACLDSINFHTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide

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